molecular formula C18H15NO2 B14732773 naphthalen-2-ylmethyl N-phenylcarbamate CAS No. 6954-76-3

naphthalen-2-ylmethyl N-phenylcarbamate

Cat. No.: B14732773
CAS No.: 6954-76-3
M. Wt: 277.3 g/mol
InChI Key: OOUWFMKXMGIBRS-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethyl N-phenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-ylmethyl N-phenylcarbamate typically involves the reaction of naphthalen-2-ylmethanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:

Naphthalen-2-ylmethanol+Phenyl isocyanateNaphthalen-2-ylmethyl N-phenylcarbamate\text{Naphthalen-2-ylmethanol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Naphthalen-2-ylmethanol+Phenyl isocyanate→Naphthalen-2-ylmethyl N-phenylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthalen-2-ylmethylamine.

    Substitution: Substituted carbamates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of naphthalen-2-ylmethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anti-inflammatory effects . The compound’s ability to interact with cellular components such as proteins and nucleic acids also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethyl N-phenylcarbamate: Similar structure but with the naphthalene ring attached at a different position.

    Naphthalen-2-yl N-phenylcarbamate: Lacks the methyl group on the naphthalene ring.

    Phenyl N-phenylcarbamate: Lacks the naphthalene ring, making it less complex.

Uniqueness

Naphthalen-2-ylmethyl N-phenylcarbamate is unique due to the presence of both the naphthalene ring and the phenylcarbamate group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

6954-76-3

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

naphthalen-2-ylmethyl N-phenylcarbamate

InChI

InChI=1S/C18H15NO2/c20-18(19-17-8-2-1-3-9-17)21-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2,(H,19,20)

InChI Key

OOUWFMKXMGIBRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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